2-tetradecylhexadecanoic Acid

Übersicht

Beschreibung

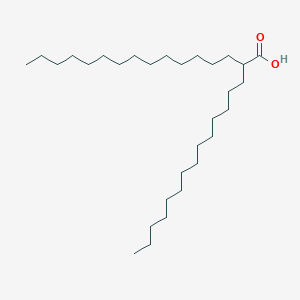

2-Tetradecylhexadecanoic acid is a long-chain fatty acid that is not directly discussed in the provided papers. However, the papers do discuss various fatty acids and their derivatives, which can provide insight into the general behavior and properties of similar compounds. For instance, the first paper discusses 5-(Tetradecyloxy)-2-furancarboxylic acid, a compound that lowers blood lipids and inhibits fatty acid synthesis, indicating potential therapeutic applications for related fatty acids .

Synthesis Analysis

While the provided papers do not specifically address the synthesis of 2-tetradecylhexadecanoic acid, they do offer examples of synthetic methods for related compounds. For example, the synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid involves a multi-step process that yields a biologically active molecule for metabolic profiling studies . Similarly, the synthesis of hexadeca-2,4,8,10-tetraenoic acid isomers and their derivatives demonstrates the complexity and specificity required in synthesizing fatty acid derivatives with potential bioactivity .

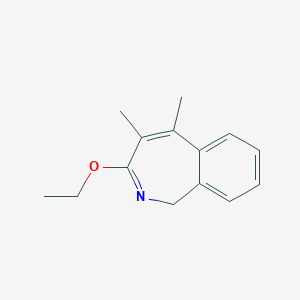

Molecular Structure Analysis

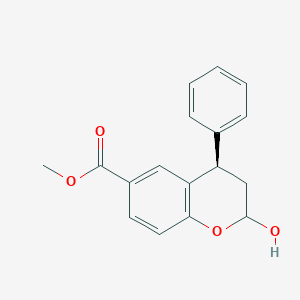

The molecular structure of 2-tetradecylhexadecanoic acid would consist of a long hydrocarbon chain with a carboxylic acid group at one end. The structure-activity relationships explored in the first paper suggest that the molecular structure of fatty acid-like compounds is crucial for their hypolipidemic activity . The second paper discusses the use of a tetracyanocyclopropane unit as a synthon, which could theoretically be applied to the design of fatty acid derivatives with specific supramolecular interactions .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 2-tetradecylhexadecanoic acid. However, they do mention the reactivity of similar compounds. For instance, the fourth paper describes the use of 2-ethylhexanoic acid as a catalyst and solvent in the synthesis of imidazoles, indicating that fatty acids can play a role in facilitating chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tetradecylhexadecanoic acid can be inferred from the general characteristics of fatty acids. These compounds are typically nonpolar, hydrophobic, and have a high melting point due to their long hydrocarbon chains. The first paper's discussion of a fatty acid-like compound's ability to lower blood lipids suggests that 2-tetradecylhexadecanoic acid may also interact with biological systems in a way that affects lipid metabolism .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Stabilization of Compounds

- Tetradecanoic acid is used in decarboxylation processes and plays a role in the formation and stabilization of various compounds, including esters and hydrocarbons, as studied by Teodorović et al. (2013) in their work on the stabilization of long-chain intermediates (Teodorović et al., 2013).

2. CO2 Capture and Absorption

- Amino acid ionic liquids incorporating tetradecyl groups, such as trihexyl(tetradecyl)phosphonium methioninate, have demonstrated significant efficiency in CO2 capture, surpassing previous ionic liquid and aqueous amine absorbents, as researched by Gurkan et al. (2010) (Gurkan et al., 2010).

3. Nanoparticle Synthesis and Solar Cell Applications

- Tetradecylphosphonic acid is used as a capping agent in the synthesis of Cu and Cu2O nanoparticles, which are then used in the fabrication of hybrid solar cells. This application was explored by Hung et al. (2010) (Hung et al., 2010).

4. Quantum Dot Enhancement for Copper Detection

- The use of tetradecyl-related compounds, like 16-mercaptohexadecanoic acid, for enhancing the emission of quantum dots in copper detection has been studied by Chan et al. (2010) (Chan et al., 2010).

5. Gene Delivery Systems

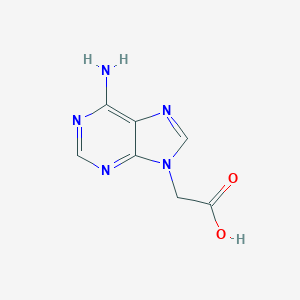

- The synthesis of new cationic lipids including 2-tetradecylhexadecanoic acid derivatives has been explored for their potential in DNA vector applications and gene delivery systems, as reported by Antipina et al. (2009) (Antipina et al., 2009).

Eigenschaften

IUPAC Name |

2-tetradecylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSUXOJHXOJPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434002 | |

| Record name | 2-tetradecylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tetradecylhexadecanoic Acid | |

CAS RN |

66880-77-1 | |

| Record name | 2-tetradecylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)